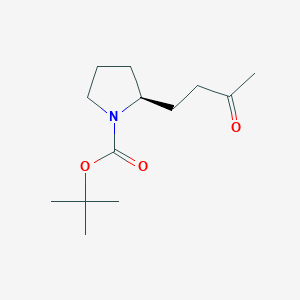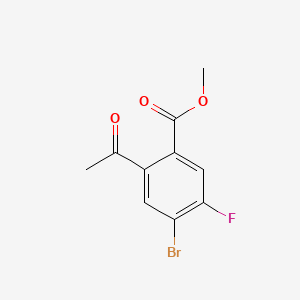
Methyl 2-acetyl-4-bromo-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-4-bromo-5-fluorobenzoate is an organic compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol . This compound is a derivative of benzoic acid and contains bromine, fluorine, and acetyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetyl-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Applications De Recherche Scientifique
Methyl 2-acetyl-4-bromo-5-fluorobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-acetyl-4-bromo-5-fluorobenzoate involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Similar structure but lacks the acetyl group, leading to different reactivity and applications.
Methyl 4-bromo-2-fluorobenzoate: Positional isomer with different substitution pattern, affecting its chemical behavior and uses.
Methyl 2-fluorobenzoate: Lacks both bromine and acetyl groups, resulting in distinct properties and applications.
Uniqueness
Methyl 2-acetyl-4-bromo-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, along with an acetyl group. This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis and research .
Propriétés
Formule moléculaire |
C10H8BrFO3 |
|---|---|
Poids moléculaire |
275.07 g/mol |
Nom IUPAC |
methyl 2-acetyl-4-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C10H8BrFO3/c1-5(13)6-3-8(11)9(12)4-7(6)10(14)15-2/h3-4H,1-2H3 |
Clé InChI |
ZHRYJRCVCPCWPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1C(=O)OC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
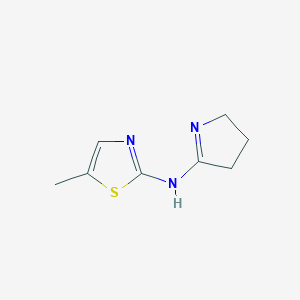
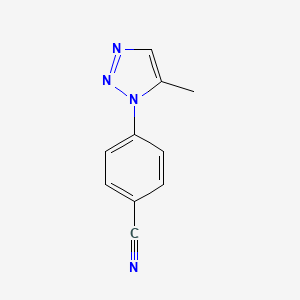

![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
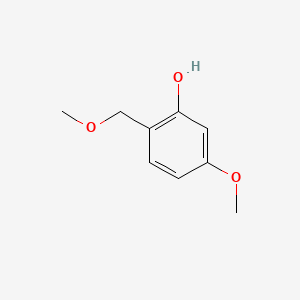
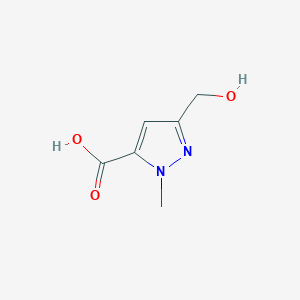

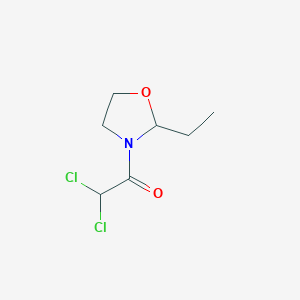

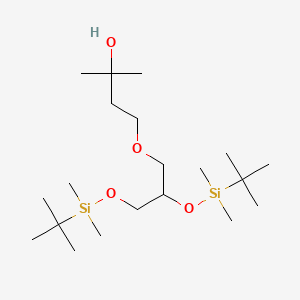
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
